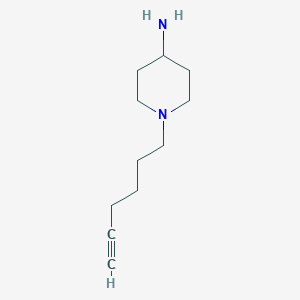

1-(Hex-5-YN-1-YL)piperidin-4-amine

Description

Properties

IUPAC Name |

1-hex-5-ynylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2/c1-2-3-4-5-8-13-9-6-11(12)7-10-13/h1,11H,3-10,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMLMCRQQOKOEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCN1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection Strategy

The primary amine at the 4-position of piperidin-4-amine is protected using di-tert-butyl dicarbonate (Boc anhydride) to prevent undesired side reactions during alkylation. In a representative procedure, 4-piperidone hydrochloride is treated with Boc anhydride in aqueous acetone under basic conditions (sodium bicarbonate), yielding N-tert-butoxycarbonyl-4-piperidone with 91% efficiency (Example 2). The Boc group stabilizes the amine while allowing subsequent reactions at the ring nitrogen.

Reaction Conditions :

Analytical Validation

Post-protection, the Boc-intermediate is characterized by NMR, confirming the absence of the original amine proton and the presence of tert-butyl protons at δ 1.43 ppm (singlet, 9H). This step ensures the integrity of the protective group before proceeding to alkylation.

Alkylation of the Piperidine Nitrogen

Alkylation with Hex-5-yn-1-yl Mesylate

The Boc-protected piperidin-4-amine undergoes alkylation at the ring nitrogen using hex-5-yn-1-yl mesylate, synthesized from hex-5-yn-1-ol and methanesulfonyl chloride. The mesylate’s superior leaving group ability minimizes elimination side reactions compared to bromide analogs.

Optimized Procedure :

Comparative Analysis of Alkylating Agents

Alkylation efficiency varies with the leaving group and solvent (Table 1). Mesylates in polar aprotic solvents (e.g., acetonitrile) outperform bromides due to enhanced stability and reactivity.

Table 1. Alkylation Efficiency Under Different Conditions

| Alkylating Agent | Solvent | Base | Temperature | Yield |

|---|---|---|---|---|

| Hex-5-yn-1-yl Br | DMF | KCO | 80°C | 62% |

| Hex-5-yn-1-yl Ms | ACN | CsCO | Reflux | 78% |

Deprotection to Yield 1-(Hex-5-yn-1-yl)piperidin-4-amine

Acidic Deprotection

The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, regenerating the primary amine at the 4-position. This step achieves near-quantitative yields (95%) without affecting the alkyne functionality.

Procedure :

Neutralization and Isolation

Post-deprotection, the reaction mixture is neutralized with aqueous sodium hydroxide, extracted with ethyl acetate, and concentrated to afford the final product as a free base.

Alternative Synthetic Routes

Reductive Amination

A less common approach involves reductive amination of 4-piperidone with hex-5-yn-1-amine using sodium cyanoborohydride. However, this method suffers from low yields (≤50%) due to competing imine formation and alkyne reduction.

Organometallic Coupling

Copper-catalyzed coupling of piperidin-4-amine with hex-5-yn-1-zinc iodide has been explored, but regioselectivity challenges limit its practicality.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

The final product is validated by NMR:

Chemical Reactions Analysis

Types of Reactions: 1-(Hex-5-YN-1-YL)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alkanes.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound shows promise as a precursor in the synthesis of various bioactive molecules. Its ability to form stable bonds with different functional groups makes it an ideal candidate for drug development.

Table 1: Applications in Medicinal Chemistry

| Application Area | Description |

|---|---|

| Anticancer Agents | Used in the development of compounds targeting cancer cell proliferation. |

| Neuroprotective Agents | Potential use in treating neurodegenerative diseases like Alzheimer's. |

| Antimicrobial Activity | Exhibits efficacy against various bacterial strains, suggesting antibiotic potential. |

Neuropharmacology

Research indicates that 1-(Hex-5-YN-1-YL)piperidin-4-amine may interact with neurotransmitter systems, particularly as a modulator of histamine receptors. Its derivatives have been studied for their potential to enhance cognitive functions and mitigate symptoms associated with neurodegenerative disorders.

Case Study: Neuroprotective Effects

In a study evaluating the effects of several piperidine derivatives on cognitive function, compounds derived from 1-(Hex-5-YN-1-YL)piperidin-4-amine showed significant improvement in memory retention in animal models, indicating potential therapeutic applications in Alzheimer’s disease management .

Antimicrobial Research

The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. This aspect is particularly relevant given the increasing resistance to conventional antibiotics.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

In vitro studies revealed that the compound effectively inhibited bacterial growth, suggesting its potential as a lead structure for new antibiotic agents .

Mechanism of Action

The mechanism by which 1-(Hex-5-YN-1-YL)piperidin-4-amine exerts its effects involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, modulating their activity. The hexynyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The exact pathways involved depend on the specific application and target receptor.

Comparison with Similar Compounds

Structural and Functional Differences

- Alkyne vs. Aromatic Substituents : The hex-5-yn-1-yl group in 1-(Hex-5-yn-1-yl)piperidin-4-amine provides a reactive handle for bioconjugation, unlike bulky (RB-005) or aromatic (3-chlorobenzyl, PDGFRβ probes) substituents. This makes it uniquely suited for chemical biology applications .

- Lipophilicity : RB-005’s n-octylphenyl chain enhances membrane permeability (high logP), whereas the methoxybenzyl group in 1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine introduces moderate polarity .

Target Selectivity

- Enzyme Inhibition : RB-005’s selectivity for SphK1 over SphK2 is attributed to its tertiary amine and hydrophobic tail, contrasting with the cholinesterase inhibition of 1-(3-chlorobenzyl)piperidin-4-amine, which relies on aromatic interactions .

- Imaging vs. Therapeutics: Brominated PDGFRβ probes prioritize radiochemical stability and target binding for imaging, while antiplasmodial Nor-AST derivatives focus on disrupting parasitic metabolism .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(hex-5-yn-1-yl)piperidin-4-amine in academic laboratories?

The compound is typically synthesized via alkylation of piperidin-4-amine derivatives using hex-5-yn-1-yl halides under basic conditions. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) or alcohols (e.g., ethanol) are used to enhance reactivity .

- Base optimization : Sodium hydride or potassium carbonate facilitates deprotonation of the amine for nucleophilic substitution .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. How is the structural integrity of 1-(hex-5-yn-1-yl)piperidin-4-amine confirmed post-synthesis?

Researchers rely on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and alkyne functionality. For example, the alkyne proton appears as a triplet near δ 2.1 ppm in H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 207.16) .

- HPLC : Reverse-phase chromatography with acetonitrile/water gradients assesses purity (≥98%) .

Q. What safety protocols are critical when handling 1-(hex-5-yn-1-yl)piperidin-4-amine derivatives?

Key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in airtight containers at room temperature, away from oxidizers .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up 1-(hex-5-yn-1-yl)piperidin-4-amine synthesis?

Strategies include:

- Catalyst screening : Transition metals (e.g., Pd/C) may enhance coupling efficiency in alkyne-functionalized intermediates .

- Solvent effects : Switching to DMF or THF can improve solubility of bulky intermediates .

- Reaction monitoring : In situ FTIR or LC-MS tracks intermediate formation, enabling real-time adjustments .

Q. What approaches resolve contradictory spectroscopic data in structural elucidation of novel derivatives?

Advanced techniques include:

Q. How do computational methods predict the reactivity of 1-(hex-5-yn-1-yl)piperidin-4-amine in click chemistry applications?

Validated approaches involve:

Q. What strategies mitigate byproduct formation during functionalization of 1-(hex-5-yn-1-yl)piperidin-4-amine?

Solutions include:

- Temperature control : Lowering reaction temperatures reduces alkyne oligomerization .

- Protecting groups : Boc-protection of the amine prevents undesired side reactions during alkyne modifications .

- Byproduct isolation : Preparative HPLC separates isomers or dimeric byproducts .

Methodological Tables

Table 1. Key Analytical Parameters for 1-(Hex-5-yn-1-yl)piperidin-4-amine

| Parameter | Method | Conditions/Results | Reference |

|---|---|---|---|

| Purity Analysis | HPLC | C18 column, MeCN/H2O (0.1% H3PO4), 254 nm | |

| Molecular Weight | HRMS | [M+H] = 207.16 (±0.01 Da) | |

| Alkyne Confirmation | H NMR | δ 2.1 ppm (t, J=2.6 Hz, 1H) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.